molecular formula C27H20O2 B14764935 Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol

Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol

Cat. No.: B14764935
M. Wt: 376.4 g/mol
InChI Key: BSSKNRWZOJSQJR-UHFFFAOYSA-N
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Description

Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol involves several steps, typically starting with the formation of the cyclopenta-1,3-diene moiety. This is followed by a series of cyclization reactions to construct the pentacyclic framework. The final step involves the introduction of the diol functional groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.

Scientific Research Applications

Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol can be compared to other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol.

Properties

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol

InChI

InChI=1S/C27H20O2/c28-23-13-17-7-1-3-9-19(17)25-21(23)15-27(11-5-6-12-27)16-22-24(29)14-18-8-2-4-10-20(18)26(22)25/h1-14,28-29H,15-16H2

InChI Key

BSSKNRWZOJSQJR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2O)C4=C(CC15C=CC=C5)C(=CC6=CC=CC=C64)O

Origin of Product

United States

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